Product packaging for Diphosphoryl chloride(Cat. No.:CAS No. 13498-14-1)

Diphosphoryl chloride

Cat. No.: B042844
CAS No.: 13498-14-1
M. Wt: 251.8 g/mol
InChI Key: CNTIXUGILVWVHR-UHFFFAOYSA-N
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Description

Diphosphoryl chloride (P2O3Cl4) is a highly reactive and versatile phosphorylating and chlorinating agent of significant value in synthetic organic and nucleotide chemistry. Its primary research application lies in the synthesis of phosphate esters, phosphoramidates, and acid anhydrides, serving as a key precursor for constructing complex nucleotide derivatives and energy-carrying molecules like adenosine triphosphate (ATP) analogs. The compound functions by transferring phosphoryl chloride (PO2Cl) groups to nucleophiles such as alcohols or amines, facilitating the formation of crucial phosphorus-oxygen or phosphorus-nitrogen bonds under controlled conditions. This reactivity makes it an indispensable tool for studying phosphorylation mechanisms, developing novel prodrug strategies, and creating modified nucleotides for biochemical probing and drug discovery. Researchers utilize this compound to introduce diphosphate or triphosphate motifs, which are essential for investigating enzyme kinetics, signal transduction pathways, and the development of potential therapeutic agents targeting nucleic acid metabolism. Strict handling protocols in anhydrous environments are required due to its moisture-sensitive nature. This product is offered in high purity to ensure consistent and reliable results in advanced laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4O3P2 B042844 Diphosphoryl chloride CAS No. 13498-14-1

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIXUGILVWVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=P(OP(=O)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159179
Record name Diphosphoryl tetrachloride
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Molecular Weight

251.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13498-14-1
Record name Diphosphoryl chloride
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Record name Diphosphoryl tetrachloride
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Record name Diphosphoryl tetrachloride
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Record name Diphosphoryl tetrachloride
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Synthesis and Manufacturing Methodologies of Diphosphoryl Chloride

Established Synthetic Routes to Diphosphoryl Chloride

Several methods for the synthesis of this compound have been documented in scientific literature and patents. These routes often involve the manipulation of phosphorus-chlorine and phosphorus-oxygen bonds under specific conditions.

A well-established method for preparing this compound involves the reaction of dichlorophosphoric acid (HOPOCl₂) with phosphorus pentachloride (PCl₅). google.com This reaction is typically conducted in the absence of water to prevent unwanted hydrolysis. google.com The process involves combining the two reactants, often in a specific molar ratio. google.com

For instance, a molar ratio of 2 moles of dichlorophosphoric acid to 1 mole of phosphorus pentachloride can be used. google.com The reaction can be carried out at a controlled temperature, for example, between 10°C and 25°C. google.com To manage the reaction, an inert liquid diluent such as carbon tetrachloride may be employed. google.com The dichlorophosphoric acid used as the starting material can itself be produced from the partial hydrolysis of phosphorus oxychloride or phosphorus pentachloride. google.com Following the reaction, this compound is recovered from the mixture, commonly through fractional vacuum distillation. google.com

Table 1: Synthesis of this compound via Dichlorophosphoric Acid and Phosphorus Pentachloride

ParameterDetailsSource
Reactants Dichlorophosphoric acid (HOPOCl₂), Phosphorus pentachloride (PCl₅) google.com
Molar Ratio 2:1 (HOPOCl₂ : PCl₅) google.com
Temperature 10-25 °C google.com
Solvent Inert liquid diluent (e.g., Carbon tetrachloride) google.com
Recovery Method Fractional vacuum distillation google.com

The oxidation of phosphorus trichloride (B1173362) (PCl₃) serves as another route to this compound. google.com One documented method involves the use of dinitrogen tetroxide (N₂O₄) as the oxidizing agent. google.com

An alternative oxidative approach involves the reaction of phosphorus trichloride with oxygen or sulfuryl chloride (SO₂Cl₂). This oxidative coupling can be promoted by the use of UV light or radical initiators. The reaction is often conducted under pressure to facilitate the conversion.

Table 2: Oxidative Synthesis of this compound from Phosphorus Trichloride

ParameterDetailsSource
Reactant Phosphorus trichloride (PCl₃) google.com
Oxidizing Agents Dinitrogen tetroxide (N₂O₄) or Oxygen (O₂) google.com
Catalyst/Initiator UV light or radical initiators (for O₂ reaction)
Pressure 2–3 atm O₂
Reported Yield 50–55% (improving to 65% with additives)

This compound can be isolated from mixtures of condensed phosphoryl chlorides through fractional distillation. google.comaakash.ac.in These condensed mixtures can be generated from various reactions, such as the reaction between phosphorus pentoxide and phosphorus pentachloride or from hydrated phosphorus oxychloride. google.com this compound is one of the components in the resulting mixture of polyphosphoryl chlorides, and its separation relies on the differences in boiling points among the various condensed species. google.comaakash.ac.in

The thermal decomposition of dichlorophosphoric acid is another recognized method for producing this compound. google.com This process can be carried out by heating dichlorophosphoric acid by itself or in the presence of other phosphorus compounds like phosphorus trichloride or phosphorus oxychloride. google.com The heat applied provides the necessary energy for the condensation reaction to occur, leading to the formation of this compound and water. The efficiency of the decomposition and the final product distribution can be influenced by the temperature and the presence of these other compounds. nih.govnjit.edu When orthophosphoric acid is heated to 213°C, it converts to pyrophosphoric acid, illustrating a similar condensation process at elevated temperatures. erplan.net

A method has been developed for preparing this compound by reacting phosphoryl chloride (POCl₃) with an alkoxy phosphoryl dichloride. google.com This reaction is conducted at elevated temperatures, typically at least 100°C, and can be performed in either the liquid or vapor phase. google.com

A key aspect of this process is the use of an excess of phosphoryl chloride. The amount of phosphoryl chloride reactant employed is generally at least three moles per mole of the alkoxy phosphoryl dichloride. google.com Lower alkyl groups, such as methyl, are often used for the alkoxy component. google.com This method has been reported to produce this compound in high purity with yields reaching as high as 70%. google.com After the reaction, the this compound is separated from the reaction mixture. google.com

Table 3: Synthesis via Phosphoryl Chloride and Alkoxy Phosphoryl Dichloride

ParameterDetailsSource
Reactants Phosphoryl chloride (POCl₃), Lower alkoxy phosphoryl dichloride (e.g., Methoxy phosphoryl dichloride) google.com
Temperature At least 100°C (liquid phase: 100°C to 250°C) google.com
Molar Ratio ≥ 3:1 (POCl₃ : Alkoxy phosphoryl dichloride) google.com
Phase Liquid or Vapor google.com
Reported Yield Up to 70% google.com

The reaction of phosphorus oxychloride with phenolic compounds is primarily aimed at synthesizing various organophosphate esters, such as diphenyl phosphorochloridate or triphenyl phosphate (B84403), rather than this compound directly. google.comgoogle.com These reactions typically involve heating phosphorus oxychloride with a phenol, sometimes in the presence of a catalyst. google.com

The general reaction can lead to a mixture of products, including monochlorinated, dichlorinated, and fully substituted phosphate esters. google.com While not a direct synthesis route, the chemistry is relevant as it demonstrates the reactivity of the P-Cl bonds in phosphoryl chloride towards nucleophiles. sciencemadness.org The formation of condensed species like this compound is not the intended outcome but can occur as a side reaction, particularly if moisture is present, leading to the hydrolysis of phosphoryl chloride and subsequent condensation. wikipedia.org The study of these reactions provides insight into the conditions that favor either substitution or condensation of phosphoryl chloride. google.com

Reaction of Phosphoryl Chloride with Alkoxy Phosphoryl Dichloride

Novel and Optimized Synthetic Strategies for this compound

Recent research has focused on developing new and improved methods for synthesizing this compound, aiming for higher yields, greater purity, and more environmentally friendly processes.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, reaction time, molar ratios of reactants, and the use of solvents or catalysts.

One documented method involves the reaction of phosphorus pentachloride (PCl₅) with phosphorus pentoxide (P₂O₅) under anhydrous conditions. To enhance yield and purity in this process, careful control of the reaction temperature, typically between 150–180°C, and a reaction time of 6–8 hours are important. The absence of a solvent is characteristic of this method. Post-reaction purification by distillation under reduced pressure is necessary to separate the this compound from byproducts like phosphoryl chloride (POCl₃).

Another approach is the controlled hydrolysis of phosphoryl chloride (POCl₃). Key considerations for this method include using a substoichiometric amount of water to prevent excessive hydrolysis. The reaction can be accelerated by using trace amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and is typically carried out at reflux temperature (around 110°C) for several hours under an inert atmosphere.

The chlorination of pyrophosphoric acid (H₄P₂O₇) with phosphorus pentachloride is another synthetic route. Optimized conditions for this reaction include a specific molar ratio of pyrophosphoric acid to phosphorus pentachloride (1:4.2) and a gradual increase in temperature from 50°C to 120°C. The use of a solvent like dichloromethane (B109758) helps to manage the exothermic nature of the reaction. This method can achieve yields between 80-85%.

A newer method involves the reaction of phosphoryl chloride with methanol. wikipedia.org This reaction produces this compound, methyl chloride, and hydrogen chloride. wikipedia.org

Synthesis Method Reactants Key Parameters Yield Purity Scale
Phosphorus Pentachloride & Phosphorus PentoxidePCl₅, P₂O₅150–180°C, neat conditions70–75%95–98%Industrial
Controlled Hydrolysis of Phosphoryl ChloridePOCl₃, H₂O110°C, catalytic60–78%90–95%Pilot scale
Chlorination of Pyrophosphoric AcidH₄P₂O₇, PCl₅50–120°C, solvent80–85%98–99%Laboratory
Oxidation of Phosphorus TrichloridePCl₃, O₂/SO₂Cl₂UV/O₂, 2–3 atm50–65%85–90%Not specified

This table summarizes various synthetic strategies for this compound, highlighting key reaction parameters and outcomes.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. encyclopedia.pub While specific "green" synthesis methods for this compound are not extensively documented in the provided search results, the general principles of green chemistry can be applied to its production.

These principles include:

Waste Prevention: Designing synthetic routes to minimize waste. The E-factor, which is the ratio of the weight of waste to the weight of the desired product, is a common metric. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemicals: Employing substances that have little or no toxicity to human health and the environment. encyclopedia.pub

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. encyclopedia.pub

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. encyclopedia.pub

Applying these principles to this compound synthesis could involve exploring alternative, less hazardous chlorinating agents, using catalytic systems to improve reaction efficiency at lower temperatures, and developing processes that minimize the formation of byproducts, thereby reducing the need for extensive purification steps. For example, moving away from phosphorus pentachloride, which is highly reactive and moisture-sensitive, towards more manageable reagents could be a focus of greener approaches.

Investigation of Reaction Parameters for Enhanced Yield and Purity

Industrial Production Processes and Scalability Considerations

The industrial production of this compound involves scaling up laboratory methods to produce larger quantities of the compound. The choice of a particular synthetic route for industrial production depends on factors such as cost, availability of raw materials, safety, and the ability to control the process on a large scale.

The reaction of phosphorus pentachloride with phosphorus pentoxide is a method that has been used for industrial-scale production. Its scalability is supported by the availability of the starting materials. However, the corrosive nature of the reactants and the need for high temperatures present challenges that must be addressed in an industrial setting, requiring specialized equipment and stringent safety protocols. cymitquimica.com

The controlled hydrolysis of phosphoryl chloride is another potentially scalable route. The use of a catalyst can improve the reaction rate, which is beneficial for industrial processes. However, precise control of the stoichiometry of water is critical to avoid the formation of impurities, which can be challenging to manage on a large scale.

The oxidation of phosphorus trichloride is another method that can be performed as a continuous process, which is often favored in industrial settings. globallcadataaccess.org The reaction can be accelerated by carrying it out under pressure. globallcadataaccess.org

When scaling up any of these processes, several factors need to be considered:

Heat Management: Exothermic reactions require efficient heat exchange systems to maintain optimal reaction temperatures and prevent runaway reactions.

Material Handling: The safe handling and transfer of corrosive and reactive chemicals like phosphorus pentachloride and phosphoryl chloride are paramount.

Process Control: Sophisticated process control systems are needed to monitor and adjust parameters like temperature, pressure, and reactant feed rates in real-time.

Purification: Efficient and scalable purification methods, such as fractional distillation, are required to achieve the desired product purity.

Waste Management: The disposal of byproducts and waste streams must be handled in an environmentally responsible manner.

Continuous flow processes are increasingly being explored for the production of specialty chemicals as they can offer better control over reaction parameters and improved safety. nbinno.com

Reactivity and Reaction Mechanisms of Diphosphoryl Chloride

Fundamental Reaction Pathways

Diphosphoryl chloride, also known as pyrophosphoryl chloride, is a colorless liquid that is notable for its high reactivity, particularly with moisture. chemicalbook.com Its chemical structure consists of two phosphoryl groups linked by a bridging oxygen atom, with each phosphorus atom also bonded to two chlorine atoms. wikipedia.org This structure makes the phosphorus centers highly electrophilic, driving its primary function as a phosphorylating agent.

Phosphorylation Mechanisms

The principal mechanism of action for this compound involves its capacity to act as a phosphorylating agent, transferring phosphoryl groups to nucleophiles to form new phosphorus-oxygen or phosphorus-nitrogen bonds. This reactivity is crucial for the introduction of phosphate (B84403) groups into various organic molecules. chemimpex.com

This compound serves as a phosphorylating agent in the synthesis of nucleosides. chemicalbook.comfishersci.filookchem.com The phosphorylation of nucleosides is a critical process, particularly in the synthesis of nucleotides for DNA and RNA. tcichemicals.comtcichemicals.com While various methods for nucleoside phosphorylation exist, chemical phosphorylation using reagents like phosphoryl chloride has been a conventional approach. nih.gov this compound offers a means to introduce a diphosphate (B83284) group, which is a key structural motif in biologically important molecules like adenosine (B11128) diphosphate (ADP).

The reaction involves the nucleophilic attack of a hydroxyl group on the nucleoside onto one of the electrophilic phosphorus atoms of this compound. This is followed by the displacement of a chloride ion. Subsequent hydrolysis or reaction with another nucleophile can lead to the formation of nucleoside diphosphates or other derivatives. The high reactivity of this compound necessitates that these reactions be carried out under strictly anhydrous conditions to prevent its violent hydrolysis.

Detailed research has explored various reagents and methods for nucleoside phosphorylation. For instance, the Yoshikawa method utilizes phosphoryl chloride in trimethyl phosphate for the 5'-OH selective phosphorylation of nucleosides. rsc.org While not directly about this compound, this highlights the general principle of using phosphorus oxychlorides for this transformation. The synthesis of nucleoside oligophosphates can sometimes lead to over-phosphorylated byproducts due to highly reactive intermediates. rsc.org

Table 1: Key Aspects of Nucleoside Phosphorylation

FeatureDescription
Reagent This compound (Pyrophosphoryl chloride)
Function Phosphorylating agent
Application Synthesis of nucleoside phosphates
Mechanism Nucleophilic attack by nucleoside's hydroxyl group
Key Consideration Requires anhydrous conditions to prevent hydrolysis

This compound is a valuable reagent for introducing phosphate groups into a wide range of organic molecules, not just nucleosides. chemimpex.com This process is fundamental in the synthesis of various organophosphorus compounds. chemimpex.com The high reactivity of its phosphorus-chlorine bonds allows for reactions with alcohols, phenols, and amines to form the corresponding phosphorylated products.

The general mechanism involves the substitution of the chlorine atoms on this compound with organic moieties containing hydroxyl or amino groups. The dimeric structure of this compound, with its central oxygen bridge, allows for the potential transfer of two phosphoryl groups. This can be advantageous in reactions where multiple phosphorylations are desired.

The phosphorylation of alcohols to phosphate monoesters is a key transformation in the synthesis of natural products, pharmaceuticals, and organic materials. researchgate.net Chemical methods for this transformation often involve either the use of trivalent phosphite (B83602) reagents followed by oxidation or the direct use of pentavalent phosphoryl donors like phosphoryl chloride and its derivatives. researchgate.net this compound falls into the latter category. Its high reactivity, while beneficial, can sometimes be a challenge, requiring careful control of reaction conditions to avoid unwanted side reactions. researchgate.net

Nucleoside Phosphorylation

Chlorination Reactions

Beyond its role as a phosphorylating agent, this compound also participates in chlorination reactions.

This compound is utilized as a reductive chlorination reagent. chemicalbook.comfishersci.ficymitquimica.com One notable application is in the synthesis of the pharmaceutical compound quetiapine. chemicalbook.comfishersci.filookchem.comcymitquimica.comalfachemic.com In these types of reactions, the compound facilitates the replacement of a functional group with a chlorine atom, often under reductive conditions. The exact mechanism of reductive chlorination with this compound can vary depending on the substrate and reaction conditions but generally involves the activation of a functional group, such as a hydroxyl or carbonyl group, by phosphorylation, followed by nucleophilic attack by a chloride ion.

This compound has been proposed as an intermediate in the chlorination of alcohols by phosphoryl chloride (POCl₃). wikipedia.org The reaction of alcohols with phosphoryl chloride is a known method for synthesizing alkyl chlorides. wikipedia.org It is suggested that phosphoryl chloride can react with an alcohol to form an unstable phosphate ester, which can then react with another molecule of phosphoryl chloride to generate this compound and the corresponding alkyl chloride. wikipedia.org This proposed pathway highlights the interconnected reactivity of these phosphorus oxychlorides.

The reaction of phosphorus(V) chloride with alcohols is another method for producing alkyl chlorides, which also forms phosphoryl chloride as a byproduct. savemyexams.com The potential for this compound to be an intermediate in these systems underscores the complex equilibria and reaction cascades that can occur during the chlorination of alcohols with phosphorus-based reagents.

Table 2: Chlorination Reactions Involving this compound

Reaction TypeRole of this compoundExample Application/Context
Reductive ChlorinationReagentSynthesis of quetiapine
Alcohol ChlorinationProposed IntermediateReaction of alcohols with phosphoryl chloride
Reductive Chlorination Reagent Applications

Hydrolysis Reactions and Byproduct Formation

This compound reacts violently with water, a characteristic that necessitates the use of anhydrous conditions during its handling and in reactions where it is a reagent. fishersci.fi The hydrolysis process involves the cleavage of the phosphorus-chlorine bonds and the central pyrophosphate bridge.

Cl₂P(O)OP(O)Cl₂ + 4 H₂O → 2 H₃PO₄ + 4 HCl

However, under controlled conditions or with limited water, intermediate species can be formed. At very low temperatures (as low as -30°C), the reaction with water can yield dichlorophosphoric acid (HPO₂Cl₂). chemicalbook.com The hydrolysis of related organophosphates under sub-equimolar water concentrations has been shown to produce a variety of pyrophosphate and larger polyphosphate species, suggesting that the controlled hydrolysis of this compound can lead to a complex mixture of condensed phosphate byproducts. osti.gov

Condition Reactant(s) Major Byproduct(s) Reference
Excess WaterWaterPhosphoric acid, Hydrochloric acid
Low Temperature (-30°C)WaterDichlorophosphoric acid chemicalbook.com
Anhydrous SynthesisAdventitious MoistureHydrochloric acid, Phosphoryl chloride

Reactions with Organic Substrates for Efficient Modification

This compound is a highly effective phosphorylating agent, capable of introducing phosphate groups into various organic molecules. chemimpex.com This reactivity is fundamental to its application in the synthesis of a wide range of organophosphorus compounds. chemimpex.com Its utility stems from the electrophilic nature of its phosphorus atoms, which readily react with nucleophiles such as alcohols and amines.

This capability is widely exploited in nucleoside chemistry for the synthesis of nucleotide analogues, which are crucial in pharmaceutical and biochemical research. fishersci.fichemicalbook.comcymitquimica.com The reaction involves the nucleophilic attack of a hydroxyl group from the organic substrate on one of the phosphorus atoms, leading to the displacement of a chloride ion and the formation of a new phosphorus-oxygen bond. This process can be repeated, making it a versatile tool for creating complex phosphorylated molecules. chemimpex.com

Beyond nucleosides, this compound is used to modify other organic substrates, including the synthesis of compounds for flame retardants, plasticizers, and phosphonic acids used in detergents. chemimpex.com

Substrate Type Reaction Type Product Class Significance/Application Reference
NucleosidesPhosphorylationNucleoside phosphates/diphosphatesSynthesis of nucleotide analogs for therapeutic applications fishersci.fichemicalbook.com
AlcoholsPhosphorylationOrganophosphatesIntermediate synthesis
AminesPhosphorylationPhosphoramidatesIntermediate synthesis
General Organic SubstratesPhosphorylationOrganophosphorus compoundsSynthesis of pesticides, herbicides, flame retardants chemimpex.com

Named Reactions Involving this compound

The unique reactivity of this compound allows it to play a significant role in several important named reactions in organic chemistry. chemicalbook.comcymitquimica.comchemdad.com

Vilsmeier Formylation and Glyoxylation Reactions

This compound is an important reagent in Vilsmeier formylation and glyoxylation reactions. fishersci.ficymitquimica.comlookchem.comalfachemic.com In the Vilsmeier-Haack reaction, it is used to generate the Vilsmeier reagent, which is the active formylating agent. This process typically involves the reaction of a substituted amide, such as dimethylformamide (DMF), with an activating agent like this compound. The activator reacts with the amide to form a highly electrophilic chloro-iminium salt, the Vilsmeier reagent. wikipedia.org This reagent then attacks electron-rich aromatic compounds to introduce a formyl group, yielding an aromatic aldehyde after aqueous work-up. wikipedia.org While phosphoryl chloride (POCl₃) is more commonly cited in textbooks for this purpose, this compound serves a similar function and is noted for its role in these transformations. chemdad.comwikipedia.org

Cross-Coupling Reactions

This compound is reported to be suitable for use in several palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.comsigmaaldrich.com In this context, it is often suggested to function as a ligand or a precursor to a ligand for the metal catalyst. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

This compound is listed as a suitable reagent for the Buchwald-Hartwig cross-coupling reaction. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. jk-sci.comorganic-chemistry.org The success of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides, often depends on the choice of a bulky, electron-rich phosphine (B1218219) ligand on the palladium catalyst. jk-sci.commit.edu While specific examples detailing the direct use of this compound in published research are not prominent, its classification as a suitable reagent or ligand suggests it may serve as a precursor to generate the necessary phosphine ligands in situ or act as an additive that facilitates the catalytic cycle. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Similarly to the Buchwald-Hartwig reaction, this compound is cited as being suitable for the Heck reaction. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The Heck reaction is a palladium-catalyzed method to form a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene. nih.gov The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, insertion of the alkene, and subsequent β-hydride elimination. nih.gov The role of this compound in this context is likely as a ligand precursor. chemicalbook.comsigmaaldrich.com Phosphorus-based ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity, and this compound could potentially be used to generate such ligands under the reaction conditions.

Hiyama Coupling Reaction Suitability

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org The reaction requires the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that can undergo transmetalation to the palladium center. organic-chemistry.org The catalytic cycle involves the standard steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While some chemical suppliers list this compound as suitable for Hiyama coupling, specific examples or detailed mechanistic studies of its direct involvement in this reaction are not widely reported in the scientific literature. sigmaaldrich.com Its potential role could be indirect, for instance, in the preparation of specialized phosphorus-based ligands or as an additive, but this is not clearly established. arkat-usa.org The core components of a typical Hiyama coupling are the organosilane, the organic halide, a palladium catalyst, and an activating agent. organic-chemistry.orgumich.edu

Table 1: General Components of the Hiyama Coupling Reaction

Component Role in Reaction Common Examples
Organosilane Nucleophilic Partner Aryl(trialkoxy)silanes, Vinylsilanes
Organic Halide Electrophilic Partner Aryl iodides, bromides, chlorides, triflates
Catalyst Facilitates C-C bond formation Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Activator Activates the organosilane TBAF (Tetrabutylammonium fluoride), NaOH, K₃PO₄

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., XPhos, PPh₃), N-heterocyclic carbenes (NHCs) |

Negishi Coupling Reaction Suitability

The Negishi coupling is a powerful cross-coupling reaction that joins organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgnumberanalytics.com This method is valued for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds with high functional group tolerance. wikipedia.org The reaction mechanism proceeds through oxidative addition, transmetalation with the organozinc reagent, and subsequent reductive elimination. numberanalytics.comwikipedia.org

As with other cross-coupling reactions, this compound is listed by some vendors as having suitability for the Negishi reaction, but specific, well-documented applications in the primary literature are scarce. sigmaaldrich.com The key components of the Negishi coupling are the organozinc reagent, an organic halide, and a nickel or palladium catalyst, often supported by phosphine ligands. wikipedia.orgorganic-chemistry.org

Table 2: General Components of the Negishi Coupling Reaction

Component Role in Reaction Common Examples
Organozinc Compound Nucleophilic Partner Arylzinc halides, Alkylzinc halides
Organic Halide Electrophilic Partner Aryl chlorides, bromides, iodides, triflates
Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, Ni(acac)₂, Pd(P(t-Bu)₃)₂

| Ligand | Stabilizes and activates the catalyst | PPh₃, dppe, BINAP, XPhos |

Sonogashira Coupling Reaction Suitability

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst, although copper-free versions have been developed. wikipedia.orglibretexts.org The reaction is fundamental for the synthesis of enynes and arylalkynes. libretexts.org The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the species that transmetalates to the palladium center. wikipedia.org

This compound is noted for its suitability in Sonogashira coupling in some chemical databases. sigmaaldrich.com However, detailed research describing its specific function—whether as a ligand, additive, or other capacity—is not prominently featured in the reviewed literature. The reaction is primarily defined by its palladium catalyst, optional copper co-catalyst, and base. libretexts.orgorganic-chemistry.org

Table 3: General Components of the Sonogashira Coupling Reaction

Component Role in Reaction Common Examples
Terminal Alkyne Nucleophilic Partner Phenylacetylene, 1-Octyne
Aryl/Vinyl Halide Electrophilic Partner Iodobenzene, Bromostyrene, Aryl triflates
Palladium Catalyst Main Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Activates the alkyne (optional) CuI

| Base | Deprotonates the alkyne | Et₃N, Piperidine, DIPA |

Stille Coupling Reaction Suitability

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.org The catalytic cycle follows the conventional sequence of oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product. libretexts.org

Table 4: General Components of the Stille Coupling Reaction

Component Role in Reaction Common Examples
Organostannane Nucleophilic Partner Aryl(tributyl)stannanes, Vinyl(tributyl)stannanes
Organic Halide Electrophilic Partner Aryl iodides, bromides, triflates; Acyl chlorides
Palladium Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst PPh₃, AsPh₃, XPhos

| Additive (Optional) | Accelerates transmetalation | CuI, LiCl |

Suzuki-Miyaura Coupling Reaction Suitability

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent for the transmetalation step. harvard.edu

This compound is mentioned as being involved in or suitable for Suzuki-Miyaura coupling. nih.govsigmaaldrich.comsigmaaldrich.com However, beyond these listings, there is a lack of specific research detailing its direct participation in the catalytic cycle. The reaction's success is critically dependent on the choice of palladium catalyst, ligand, base, and solvent system. libretexts.orgmdpi.com

Table 5: General Components of the Suzuki-Miyaura Coupling Reaction

Component Role in Reaction Common Examples
Organoboron Reagent Nucleophilic Partner Phenylboronic acid, Alkylboronic esters
Organic Halide Electrophilic Partner Aryl chlorides, bromides, iodides, triflates
Palladium Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Base Activates the organoboron reagent K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs) |

Catalytic Roles and Ligand Applications

The primary and well-documented chemical utility of this compound is as a phosphorylating agent, used to introduce phosphoryl groups into molecules. tcichemicals.com This function is central to its application in areas like nucleic acid synthesis. tcichemicals.com

While direct catalytic applications in major cross-coupling reactions are not well-established, its classification as a "ligand" by chemical suppliers suggests potential use in coordination chemistry. sigmaaldrich.com Phosphorus-containing compounds are fundamental to the design of ligands for transition metal catalysis. arkat-usa.orgnih.gov For example, phosphorylthiourea ligands, which can be synthesized from phosphoryl-containing precursors, coordinate to metal centers and can exhibit different coordination modes. tandfonline.com

The reactivity of this compound is centered on the electrophilicity of its phosphorus atoms. In principle, the oxygen atoms could act as donors to a metal center, but specific, stable coordination complexes where this compound itself acts as a ligand for catalytic cycles are not widely reported. It is more plausible that it serves as a precursor for generating other reactive phosphorus species or ligands in situ. For instance, related P(V) compounds like phosphine oxides can be activated with reagents like oxalyl chloride to form highly reactive species such as chlorophosphonium chlorides, which then participate in further reactions. nih.gov This highlights a potential, albeit indirect, pathway for this compound to influence catalytic systems.

Applications in Advanced Chemical Synthesis

Synthesis of Organophosphorus Compounds

Diphosphoryl chloride is a key starting material in the synthesis of various organophosphorus compounds, which are organic molecules containing carbon-phosphorus bonds. smolecule.combiorxiv.org Its ability to act as a phosphorylating agent is crucial for constructing the phosphorus-containing core of these molecules. Current time information in Bangalore, IN.google.com The reactivity of this compound allows for the efficient creation of complex organic structures utilized in pharmaceuticals and agrochemicals. smolecule.com

Pharmaceutical Intermediates and Bioactive Compounds

This compound is an important reagent in the pharmaceutical industry for the synthesis of bioactive compounds and their intermediates. smolecule.comchalmers.se It functions as a phosphorylating agent, a process critical for creating organophosphate esters and amides that are often essential components of drug molecules. Current time information in Bangalore, IN.google.com

Detailed research has highlighted its role in the synthesis of specific pharmaceutical compounds. For instance, it is employed as a reductive chlorination reagent in the synthesis of Quetiapine, an atypical antipsychotic medication. google.comwikimedia.orgresearchgate.net It also serves as a crucial intermediate in the production of tricyclic CGRP receptor antagonists and transition-state analogs of inosine (B1671953) monophosphate. Furthermore, its role as a phosphorylating agent is vital in nucleoside synthesis, forming the building blocks of nucleic acids. google.comwikimedia.orgresearchgate.net A notable example is in the chemoenzymatic synthesis of dihydroartemisinic acid, a precursor to the antimalarial drug artemisinin, which involves a key diphosphorylation step of an alcohol intermediate. researchgate.net

The table below summarizes selected pharmaceutical applications of this compound.

Application CategorySpecific Compound/ProcessRole of this compoundReference
Antipsychotic Synthesis QuetiapineReductive chlorination reagent google.com, wikimedia.org, researchgate.net
Nucleoside Synthesis General Nucleoside PhosphorylationPhosphorylating agent google.com, wikimedia.org
Antimalarial Precursor Dihydroartemisinic AcidDiphosphorylation of alcohol intermediate researchgate.net
Bioactive Analogs Inosine Monophosphate AnalogsIntermediate in synthesis

Agrochemicals: Pesticides and Herbicides

In the field of agriculture, this compound is a precursor for the manufacture of organophosphorus pesticides and herbicides. google.comsmolecule.comgoogle.com These compounds are designed to target and eliminate pests and unwanted plants, thereby protecting crops. The introduction of a phosphorus-based functional group, facilitated by reagents like this compound, is key to the biological activity of many of these agrochemicals. smolecule.com

A specific application is its role as an intermediate in the production of certain insecticides. google.comcolumbia.edu For example, pyrophosphoryl chloride is a reactant in the synthesis of diphosphoric acid tetrakis(dimethylamide). google.com This compound is more commonly known as Schradan, a systemic organophosphate insecticide. smolecule.comwikipedia.org The synthesis involves the reaction of pyrophosphoryl tetrachloride with an amine, such as dimethylamine (B145610) or iso-propyl amine, under anhydrous conditions to form the final pyrophosphoramide structure. google.comsmolecule.com

Flame Retardant Materials Development

This compound is integral to the development of advanced flame retardant materials, which are crucial for improving the fire safety of plastics, textiles, and other polymers. google.comsmolecule.comgoogle.com Its utility lies in its ability to introduce phosphorus into polymer structures, which promotes char formation upon heating. This char layer acts as an insulating barrier, slowing down the combustion process. mdpi.comwikipedia.org

Production of Flame Retardants

The compound serves as a key building block for synthesizing more complex, high-performance flame retardants. google.comgoogle.com A significant area of research involves the synthesis of spirocyclic phosphorus compounds, which have shown high efficiency as flame retardants due to their rigid structure and high phosphorus content. nih.gov

One of the most studied intermediates is spirocyclic pentaerythritol (B129877) di(phosphoryl chloride) (SPDPC). chalmers.senih.govfishersci.figoogle.com SPDPC is synthesized from the reaction of pentaerythritol with phosphorus oxychloride, a related phosphorus compound. chalmers.senih.govbeloit.edu SPDPC itself is a bifunctional molecule with highly reactive P-Cl bonds, making it an excellent intermediate for creating integrated intumescent flame retardants (IFRs) that contain the acid source (phosphorus), carbonization agent (pentaerythritol core), and blowing agent within a single molecule. nih.gov These IFRs, such as those derived from reacting SPDPC with amino compounds, are then incorporated into polymers to impart flame retardancy. mdpi.comnih.govbeloit.edu

The table below outlines the synthesis parameters for SPDPC, a key flame retardant intermediate derived from a related phosphoryl chloride.

ReactantsMolar Ratio (Pentaerythritol:POCl₃)Temperature (°C)Duration (hours)ProductReference
Pentaerythritol, Phosphorus Oxychloride0.25 mol : 0.53 mol90°C, then 100°C2, then 20SPDPC chalmers.se
Pentaerythritol, Phosphorus Oxychloride0.15 mol : 0.45 mol60°C2SPDPC nih.gov
Pentaerythritol, Phosphorus Oxychloride0.5 mol : 3.5 mol80°C, then 130°C6, then 4SPDPC fishersci.fi

Phosphorylation of Polyols for Enhanced Flame Retardancy

A primary strategy for imparting flame retardancy involves the phosphorylation of polyols, which are polymers containing multiple hydroxyl (-OH) groups. This compound and its derivatives, like SPDPC, are effective phosphorylating agents for this purpose. wikipedia.org

Cellulose (B213188), a natural polyol found in cotton and wood, has been a major focus of this research. chalmers.sewikipedia.orgfishersci.fi Treating cellulose with a polyol this compound such as SPDPC introduces phosphorus-containing moieties into the polymer structure. wikipedia.org This chemical modification significantly enhances the char-forming capability of the cellulose when exposed to heat. chalmers.sewikipedia.org Research has shown that the phosphorylation of cellulose, even at phosphorus concentrations up to 2.5% by weight, can dramatically increase the amount of char residue at temperatures above 400°C. chalmers.sewikipedia.org This resulting char often possesses an intumescent structure, meaning it swells to form a thick, insulating barrier, which is highly effective at protecting the underlying material from fire. wikipedia.org Studies have demonstrated that this enhanced char formation is durable and can withstand laundering processes, making it a viable approach for creating durable, intumescent flame retardant textiles. mdpi.comwikipedia.org

Production of Phosphonic Acids for Detergents and Surfactants

This compound serves as a key intermediate in the synthesis of phosphonates, which are salts or esters of phosphonic acid. google.com These phosphonates are utilized in the formulation of detergents and surfactants for their properties as effective chelating agents. google.comchalmers.se

Development of Coatings and Adhesives

This compound and its derivatives are instrumental in the formulation of advanced coatings and adhesives, primarily by enabling the synthesis of phosphorus-containing polymers and additives. These compounds can significantly enhance properties such as flame retardancy, adhesion, and polymer network stability through mechanisms like char formation, cross-linking, and surface modification.

The integration of this compound-derived moieties into polymer structures is a key strategy for developing high-performance materials. For instance, derivatives like spirocyclic pentaerythritol this compound (SPDPC) are synthesized from precursors such as pentaerythritol and phosphorus oxychloride. researchgate.netresearchgate.netairccse.comindexcopernicus.com These derivatives serve as reactive building blocks to create polymers with enhanced characteristics for coating and adhesive applications. google.comresearchgate.net

Flame Retardant Coatings

A significant application of this compound derivatives is in the creation of intumescent flame-retardant coatings. These coatings work by swelling upon heating to form a porous, insulating char layer on the substrate's surface. This char acts as a barrier, limiting the transfer of heat and oxygen, thereby suppressing combustion. researchgate.net

The effectiveness of these phosphorus-based flame retardants stems from their ability to act as an acid source and a char-forming agent within the intumescent system. This compound derivatives can be incorporated into various polymer systems, including polyurethanes and epoxy resins, which are commonly used in coatings and adhesives. google.comcnrs.fr

Research has demonstrated that incorporating phosphorus-containing reactive diluents, synthesized from precursors like spirocyclic pentaerythritol bisphosphorate this compound, can significantly improve the fire resistance of wood coatings. researchgate.net Similarly, phosphorus-containing polyols (P-polyols) have been synthesized to enhance the flame retardancy of epoxy adhesives. cnrs.fr The performance of such flame-retardant systems is often quantified by parameters like the Limiting Oxygen Index (LOI) and char yield.

Table 1: Performance of Phosphorus-Containing Flame Retardant Coatings

Polymer SystemPhosphorus-Containing AdditiveKey FindingReference
UV-Curable Wood CoatingTris-diethanolamine spirocyclic pentaerythritol bisphosphorate (TDSPB)Addition of the phosphorus monomer improved coating adhesion and fire performance. The peak heat release rate decreased by 13%, and the mass of residues increased by 37% compared to the reference coating. researchgate.net
Epoxy AdhesiveOligomeric phosphorus-containing polyol (P-polyol)Flame retardancy improved with the incorporation of P-polyol, confirmed by an increase in char yield and a decrease in heat release capacity. cnrs.fr
Cotton Fabric CoatingSpirocyclicpentaerythritol di(phosphoryl chloride) (SPDPC) derivativeThe treated fabric exhibited very high flame retardancy in vertical flame tests compared to untreated cotton, with a slow rate of weight loss and higher ultimate degradation temperature. airccse.com

Cross-linking and Adhesion Promotion

The reactive phosphoryl chloride groups in this compound and its derivatives allow them to function as effective cross-linking agents. Cross-linking creates a robust three-dimensional polymer network, which enhances the mechanical strength, thermal stability, and chemical resistance of coatings and adhesives. vot.plxlynxmaterials.com When a derivative like pentaerythritol this compound is incorporated into a polymer matrix, it can form strong covalent bonds between polymer chains, improving the durability of the resulting cured coating. emich.edu

Furthermore, the phosphate (B84403) groups introduced by these compounds can act as powerful adhesion promoters. nih.gov Adhesion is a critical property for both coatings and adhesives, ensuring a strong and durable bond between the material and the substrate. svc.org Phosphorus-containing compounds can form strong interactions, including covalent bonds, with various substrates, particularly metals and polar surfaces. acs.org This "chemical bridge" at the interface significantly enhances bond strength. nih.gov For example, phosphorus-containing polyols have been shown to increase the lap shear strength of epoxy adhesives, attributed to the high polarity of the phosphorus component. cnrs.fr Silanes are also widely used to modify the rheology of adhesive and sealant formulations, improving their application and performance. evonik.com

The synthesis of phospho-amino acid analogues has been explored for creating adhesive calcium phosphate cements, demonstrating the importance of phosphate groups in mediating adhesion to surfaces. nih.gov This principle extends to polymer coatings, where modification with phosphate groups can improve resistance to wash-off from both hydrophilic and hydrophobic surfaces. mdpi.com

Spectroscopic and Computational Studies of Diphosphoryl Chloride

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure and bonding characteristics of chemical compounds. For diphosphoryl chloride (P₂O₃Cl₄), methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights into its structural framework.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. savemyexams.comadpcollege.ac.in The region of the IR spectrum where absorption bands appear is typically expressed in wavenumbers (cm⁻¹). savemyexams.com For phosphorus compounds, IR spectroscopy is particularly useful for identifying the vibrations of phosphoryl (P=O), phospho-oxygen (P-O), and phosphorus-halogen (P-Cl) bonds. msu.eduresearchgate.net

The analysis of stretching vibrations in the IR spectrum of this compound and its derivatives allows for the confirmation of key structural features. Each bond type vibrates at a characteristic frequency range.

P=O Stretching: The phosphoryl group (P=O) exhibits a strong and sharp absorption band. In phosphorus compounds, this vibration is typically observed in the range of 1100-1300 cm⁻¹. msu.edu For a derivative, Di(trimethylolpropane) this compound, the P=O stretching vibration is reported at 1309.5 cm⁻¹. researchgate.net

P-O Stretching: The stretching vibrations of the P-O single bonds, particularly in a P-O-P bridge, are also characteristic. These bands are generally found in the 1000-1300 cm⁻¹ region for esters and anhydrides. uc.edu In the case of Di(trimethylolpropane) this compound, symmetric stretching of the P-O-C linkage, primarily attributed to the P-O bond, is observed at 854.2 cm⁻¹. researchgate.net

P-Cl Stretching: The phosphorus-chlorine (P-Cl) bond vibration appears at lower frequencies. The typical range for P-Cl stretching is between 400-600 cm⁻¹. For organophosphorus chlorides, the range can extend up to 800 cm⁻¹. uc.edu A study of Di(trimethylolpropane) this compound identified the stretching vibration for the residual P-Cl bond at 577.5 cm⁻¹. researchgate.net

The table below summarizes the characteristic IR absorption frequencies for the key bonds in a this compound derivative.

BondVibrational ModeReported Frequency (cm⁻¹)General Frequency Range (cm⁻¹)Source
P=OStretching1309.51100-1300 msu.eduresearchgate.net
P-OSymmetric Stretching854.2900-1050 msu.eduresearchgate.net
P-ClStretching577.5400-600 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. It relies on the magnetic properties of certain atomic nuclei, such as ³¹P, ¹⁹F, and ¹H. wikipedia.orgwikipedia.org

³¹P NMR spectroscopy is highly effective for analyzing phosphorus-containing compounds because the ³¹P isotope has 100% natural abundance and a spin of ½, which results in sharp and relatively easy-to-interpret spectra. wikipedia.orghuji.ac.il The chemical shifts in ³¹P NMR are reported relative to a standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.orgslideshare.net

Compound TypeGeneral ³¹P Chemical Shift Range (ppm)Key Features
P(V) Compounds-30 to +70Sensitive to substituents and molecular structure. trilinkbiotech.com
Phosphoryl Chloride (POCl₃)~2.2Reference for P(O)Cl₂ group.
Phosphate (B84403) Esters (e.g., (MeO)₃PO)~2.1Shift is influenced by alkyl groups. wikipedia.org

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com It is particularly useful for structural elucidation because of its wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.orgnih.gov

For analogues of this compound, such as diphosphoryl tetrafluoride (P₂O₂F₄), ¹⁹F NMR provides key structural data. Studies have been conducted on diphosphoryl tetrafluoride, comparing its spectral properties with related compounds. dntb.gov.ua The ¹⁹F chemical shifts are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The coupling between phosphorus and fluorine nuclei (¹JP-F) provides additional structural information and is usually large, often in the range of 800-1200 Hz. The presence of a P-O-P bridge in P₂O₂F₄ would result in a distinct ¹⁹F NMR spectrum compared to simpler phosphoryl fluorides like POF₃.

NucleusKey Properties for NMRApplication
¹⁹F100% natural abundance, spin ½, high gyromagnetic ratio, wide chemical shift range. wikipedia.orgaiinmr.comCharacterization of fluorinated analogues like diphosphoryl tetrafluoride (P₂O₂F₄). dntb.gov.ua

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. libretexts.org this compound (P₂O₃Cl₄) itself contains no hydrogen atoms and therefore does not produce a ¹H NMR spectrum. However, this technique is crucial for characterizing the products of its reactions, such as its derivatives formed with alcohols or amines. mdpi.comresearchgate.net

Fluorine-19 NMR Studies (for analogues like diphosphoryl tetrafluoride)

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique for obtaining vibrational information about molecules. It is particularly useful for studying symmetric vibrations and bonds that are not highly polar, providing a molecular fingerprint that can elucidate structural details.

The vibrational spectrum of this compound (P₂O₃Cl₄), also known as pyrophosphoryl chloride, has been analyzed through comparative studies with structurally similar compounds. A key comparison is made with diphosphoryl tetrafluoride (P₂O₃F₄). The Raman spectrum of diphosphoryl tetrachloride is used as a basis for interpreting the spectrum of its fluoride (B91410) analogue. researchgate.net This comparative approach allows for the identification of characteristic group frequencies. The spectra are consistent with a symmetric, acyclic structure for these polysulphuryl halides, O(POCl₂)₂. researchgate.net

Further comparisons are made with simpler phosphoryl halides like phosphoryl chloride (POCl₃). researchgate.net By analyzing the known vibrational modes of POCl₃, researchers can assign frequencies in the more complex spectrum of this compound to specific types of atomic motion, such as P=O stretching or P-Cl stretching. This method of analogy is fundamental in the vibrational analysis of complex inorganic molecules. researchgate.netaip.org

The assignment of normal modes of vibration in this compound involves correlating the observed Raman bands to specific molecular motions like stretching, bending, rocking, and twisting. libretexts.org For a non-linear molecule like this compound, there are 3N-6 fundamental vibrations, where N is the number of atoms. sydney.edu.au These vibrations are categorized into symmetry species based on the molecule's point group. nist.gov

The assignment process relies heavily on comparing the spectrum to those of simpler, related molecules. researchgate.netaps.org For instance, the strong Raman bands are typically associated with symmetric stretching vibrations. In this compound, key vibrational modes include the symmetric and asymmetric stretching of the P=O and P-Cl bonds, as well as the P-O-P bridge. researchgate.net

A partial assignment of the fundamental vibrational frequencies for this compound has been proposed by comparing its Raman spectrum with that of phosphoryl chloride (POCl₃). The table below summarizes some of these assignments.

Table 1: Partial Assignment of Vibrational Frequencies for this compound

Frequency (cm⁻¹) Assignment (Approximate Type of Mode)
1310 P=O Stretching
627 PCl₂ Stretching (Symmetric)
489 PCl₂ Stretching (Asymmetric)
340 PCl₂ Deformation
285 PCl₂ Wagging
188 PCl₂ Twisting
131 PCl₂ Rocking

Data sourced from comparative analysis with related compounds. researchgate.net

The potential energy distribution (PED) is often calculated to provide a more precise description of the normal modes, indicating the contribution of different internal coordinates to each vibration. researchgate.net

Comparative Studies with Analogous Compounds

Mass Spectrometry (e.g., ESI-MS for related compounds)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation. nih.gov While specific ESI-MS (Electrospray Ionization Mass Spectrometry) studies on this compound are not extensively detailed in the provided context, the technique is widely applied to related organophosphorus compounds.

For analogous compounds like phosphoryl chloride difluoride (POF₂Cl), mass spectrometry provides crucial data for identification. nist.gov The fragmentation patterns observed in the mass spectrum can help to deduce the molecular structure. Given the high reactivity of this compound, especially its tendency to hydrolyze, specialized handling and ionization techniques would be necessary for its analysis. Soft ionization techniques are generally preferred for preventing the decomposition of the parent molecule during analysis. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.govacs.org For compounds containing diphosphoryl ligands and related phosphoryl donors, DFT calculations are employed to understand structural, electronic, and energetic aspects. dntb.gov.uaresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net

In studies of related systems, DFT has been used to rationalize the differing reactivities of phosphoryl versus sulfuryl donors by modeling the reaction pathways and comparing the Gibbs free energies of products and transition states. researchgate.net Such computational approaches are invaluable for understanding reaction mechanisms where highly reactive intermediates like this compound are involved. mdpi.com

Energetic analysis through computational chemistry helps to determine the stability of different conformers and to calculate the thermodynamics of chemical reactions. For example, computational methods can be used to model the interaction of diphosphoryl donors with biological molecules or to predict the most stable arrangement of atoms in a crystal structure. plos.org These theoretical predictions guide experimental work and help in the interpretation of spectroscopic data. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name Formula
This compound (Pyrophosphoryl chloride) P₂O₃Cl₄
Diphosphoryl tetrafluoride P₂O₃F₄
Phosphoryl chloride POCl₃
Phosphoryl chloride difluoride POF₂Cl
Phosphoric acid H₃PO₄
Pyrophosphoric acid H₄P₂O₇
Phosphorus pentachloride PCl₅
Methanol CH₃OH
Methyl chloride CH₃Cl

Prediction of Reactivity and Reaction Pathways (General)

Computational chemistry provides powerful theoretical frameworks for predicting the reactivity and elucidating potential reaction pathways for chemical compounds. For this compound (Cl₂P(O)OP(O)Cl₂), these methods offer insights into its behavior as a phosphorylating and chlorinating agent, complementing experimental observations. The primary computational approaches include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the theoretical modeling of reaction mechanisms using methods like Density Functional Theory (DFT).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor (electrophile). libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, a qualitative FMO analysis predicts the following:

HOMO : The highest occupied molecular orbitals are expected to be localized on the phosphoryl oxygen atoms and the bridging oxygen atom. These regions are electron-rich and represent the most likely sites for attack by electrophiles.

LUMO : The lowest unoccupied molecular orbitals are predicted to be centered on the two phosphorus atoms. The high electronegativity of the attached chlorine and oxygen atoms creates a significant electron deficiency at the phosphorus centers, making them highly electrophilic and susceptible to nucleophilic attack.

The interaction between a nucleophile's HOMO and this compound's LUMO (at the phosphorus atom) would be the primary interaction driving its phosphorylation reactions.

Table 1: Illustrative FMO-Based Reactivity Predictions for this compound

Molecular OrbitalPredicted LocationRole in ReactionsType of Attack
HOMO Phosphoryl (P=O) and bridging (P-O-P) oxygen atomsElectron Donor (Nucleophilic center)Electrophilic Attack
LUMO Phosphorus atomsElectron Acceptor (Electrophilic center)Nucleophilic Attack

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, offering a guide to its reactivity. uni-muenchen.dewolfram.com The MEP surface is color-coded to indicate different electrostatic potential values: regions of negative potential (electron-rich) are shown in red, while regions of positive potential (electron-poor) are colored blue. wolfram.comresearchgate.netresearchgate.net These maps are highly effective in predicting sites for electrophilic and nucleophilic interactions. mdpi.com

In a computed MEP map of this compound:

Negative Potential (Red/Yellow) : The most negative regions would be concentrated around the two phosphoryl oxygen atoms, confirming them as the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue) : Intensely positive regions would be located around the phosphorus atoms. This is a direct consequence of the strong electron-withdrawing effects of the four chlorine atoms and the three oxygen atoms. These blue regions highlight the phosphorus atoms as the molecule's most electrophilic centers and the most probable sites for nucleophilic attack.

This analysis aligns with this compound's known role as a powerful phosphorylating agent, where nucleophiles readily attack the phosphorus centers. thermofisher.comchemimpex.com

Table 2: Predicted Reactivity Sites from Molecular Electrostatic Potential (MEP)

Region of PotentialColor on MEP MapPredicted Location on this compoundImplied Reactivity
Most Negative RedAround phosphoryl (P=O) oxygen atomsSite for electrophilic attack
Most Positive BlueAround phosphorus atomsSite for nucleophilic attack

Modeling Reaction Pathways

Computational methods, particularly DFT, are instrumental in modeling the detailed step-by-step sequence of a chemical reaction, known as the reaction mechanism. numberanalytics.com By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for the reaction can be constructed. nih.gov For nucleophilic substitution at the tetracoordinate phosphorus centers of this compound, two principal mechanisms are generally considered:

Associative (Addition-Elimination, A-E) Mechanism : This is a stepwise pathway that involves the nucleophile first adding to the phosphorus atom to form a high-energy, pentacoordinate intermediate (a trigonal bipyramidal structure). nih.gov This intermediate then eliminates the leaving group (e.g., a chloride ion) in a second step to form the final product. This pathway involves two transition states and one intermediate. nih.gov

Concerted (S_N2-type) Mechanism : This is a single-step pathway where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. mdpi.com The reaction proceeds through a single pentacoordinate transition state without forming a stable intermediate. nih.govmdpi.com

DFT studies on analogous thiophosphoryl chlorides have shown that chlorides and bromides tend to react via an S_N2-P mechanism with inversion of configuration at the phosphorus center. nih.gov In contrast, more electronegative leaving groups like fluoride favor the stepwise A-E mechanism. nih.gov Given that this compound contains P-Cl bonds, its reactions with many nucleophiles are likely to proceed through a concerted S_N2-P pathway or a closely related mechanism where the pentacoordinate intermediate is very short-lived. Computational modeling can predict the activation energy barriers for both pathways, thereby determining the most likely reaction course under specific conditions. mdpi.com

Table 3: Comparison of Plausible Reaction Mechanisms for this compound

MechanismKey FeaturesNumber of StepsIntermediates
Associative (A-E) Formation of a pentacoordinate phosphorus speciesTwoOne stable intermediate
Concerted (S_N2-type) Simultaneous bond formation and breakingOneNo stable intermediate

Advanced Analytical Methodologies for Diphosphoryl Chloride Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. chromtech.com For a reactive compound like diphosphoryl chloride, specific chromatographic methods are utilized to assess purity and monitor the progress of chemical reactions in real time.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Reverse-phase HPLC is particularly effective for separating this compound from its hydrolysis byproducts, such as phosphoric acids. A common method involves using a mobile phase containing acetonitrile (B52724) and water, with UV detection at wavelengths between 210 and 220 nm. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase can be substituted with a more volatile acid like formic acid. sielc.com The advent of Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (sub-2-μm), allows for much faster separations. chromatographyonline.com This enables the real-time monitoring of reactions, with entire analytical cycles completed in as little as 1.5 minutes, providing timely quantitative data on the consumption of reactants and formation of products. chromatographyonline.com

Gas Chromatography (GC) is suitable for analyzing volatile phosphorus compounds. osti.gov While directly analyzing the highly reactive this compound can be challenging, GC methods developed for related compounds like phosphoryl chloride and thiophosphoryl chloride are relevant. osti.govchromforum.org These methods often require columns and detectors constructed from inert materials, such as borosilicate glass and tantalum filaments, to prevent reactions with the analyte. osti.gov For some reactive chlorides, a derivatization step is employed before GC-MS analysis to create more stable and volatile compounds. For instance, various scheduled chlorides under the Chemical Weapons Convention are derivatized with 1-propanol (B7761284) in a pyridine (B92270) solution before analysis. conicet.gov.ar

Thin-Layer Chromatography (TLC) serves as a simple and rapid technique for qualitatively monitoring reaction progress. orgsyn.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the disappearance of the starting material and the appearance of the product spot can be visualized, often under UV light. orgsyn.orglibretexts.org This allows for a quick check to determine if a reaction is complete. chromservis.eu

TechniqueApplicationTypical Conditions/Key FeaturesReference
Reverse-Phase HPLC Purity analysis, separation from hydrolysis byproducts.Mobile Phase: Acetonitrile/Water. Detector: UV (210-220 nm). Can be made MS-compatible with formic acid. sielc.com
UHPLC Rapid, real-time reaction monitoring.Utilizes sub-2-μm particle columns for cycle times < 2 minutes. chromatographyonline.com
Gas Chromatography (GC) Purity analysis of volatile phosphorus compounds.Requires inert columns and detectors. Derivatization may be necessary for reactive chlorides. osti.govconicet.gov.ar
Thin-Layer Chromatography (TLC) Qualitative reaction monitoring.Simple, fast, and cost-effective. Visualized with UV light. orgsyn.orgchromservis.eu

Spectroscopic Techniques for in situ Reaction Monitoring

In situ spectroscopic techniques are invaluable for monitoring chemical reactions in real time, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates without altering the reaction system. frontiersin.orgespublisher.com

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for monitoring reactions involving phosphorus compounds. this compound exhibits a characteristic signal in the ³¹P NMR spectrum, typically in the range of δ 0–10 ppm. By acquiring NMR spectra at regular intervals during a reaction, researchers can track the decrease in the intensity of the this compound signal while observing the emergence of new signals corresponding to the phosphorylated products. db-thueringen.de This provides a quantitative measure of reaction progress and can help optimize reaction conditions. db-thueringen.de

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can also be used for in-situ monitoring. americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules. numberanalytics.com By tracking changes in the intensity of specific absorption or scattering bands, such as those corresponding to the P=O or P-O-P bonds, the conversion of this compound to its products can be followed in real time. researchgate.net

For reactions where the reactants or products are chromophoric, UV-Visible (UV-Vis) spectroscopy is a useful monitoring tool. numberanalytics.com This technique has been employed in spectroelectrochemical studies to monitor the redox reactions of diphosphoryl-substituted porphyrins. researchgate.netresearchgate.net Changes in the UV-Vis spectrum indicate the formation of reaction products, such as the conversion of a porphyrin dianion to a phlorin anion. researchgate.net

TechniqueApplicationPrinciple / Key Information ObtainedReference
³¹P NMR Spectroscopy Quantitative, in-situ reaction monitoring.Tracks changes in the chemical environment of phosphorus nuclei. This compound signal appears at δ ~0-10 ppm.
FTIR/Raman Spectroscopy Real-time reaction monitoring.Monitors changes in molecular vibrations (e.g., P=O, P-O-P bonds) as the reaction progresses. americanpharmaceuticalreview.comresearchgate.net
UV-Vis Spectroscopy Monitoring reactions with chromophoric species.Tracks changes in electronic transitions, useful in specialized applications like porphyrin chemistry. researchgate.netresearchgate.net

Advanced Characterization for Structural Elucidation (beyond basic spectroscopy)

While routine spectroscopy is sufficient for monitoring, advanced analytical methods are required for the unambiguous structural elucidation of novel compounds derived from this compound.

Mass Spectrometry (MS) is a cornerstone of molecular characterization. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental formula. rsc.org For more detailed structural information, tandem mass spectrometry (MS/MS or MSⁿ) is employed. researchgate.net In this technique, ions of the parent molecule are isolated and fragmented through methods like Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint that helps to piece together the molecule's structure, such as the location and nature of fatty acyl groups in diphosphoryl lipid A. researchgate.net

Nuclear Quadrupole Resonance (NQR) spectroscopy is a more specialized technique that can be used for structural analysis. It is sensitive to the electric field gradient around a quadrupolar nucleus, such as chlorine (³⁵Cl and ³⁷Cl). nih.gov As such, NQR can provide unique information about the electronic environment of the chlorine atoms within the this compound structure or its derivatives. nih.gov

TechniqueApplicationInformation ProvidedReference
High-Resolution MS (HRMS) Elemental formula determination.Provides highly accurate mass-to-charge ratio. rsc.org
Tandem MS (MS/MS) Detailed structural elucidation.Analysis of fragmentation patterns reveals molecular connectivity and substituent placement. researchgate.net
Single-Crystal X-ray Diffraction (XRD) Definitive 3D molecular structure.Provides precise bond lengths, angles, and stereochemistry for crystalline materials. beilstein-journals.org
Nuclear Quadrupole Resonance (NQR) Probing the local electronic environment.Offers specific information on the chemical environment of quadrupolar nuclei like chlorine. nih.gov

Future Research Directions and Emerging Applications of Diphosphoryl Chloride

Catalytic Applications in Organic Transformations

Diphosphoryl chloride's reactivity makes it a valuable reagent in several organic reactions. Its primary role is as a phosphorylating agent, facilitating the formation of crucial phosphorus-oxygen and phosphorus-nitrogen bonds in the synthesis of bioactive molecules and their intermediates. wikipedia.org

Future research is likely to expand on its catalytic applications, aiming to develop more efficient and selective synthetic methodologies. While this compound is often used as a reagent, its potential as a catalyst or catalyst precursor in novel organic transformations is an area of growing interest. Detailed research findings indicate its participation in several key reactions:

Phosphorylation Reactions: this compound is instrumental in phosphorylation, a fundamental process in the synthesis of nucleotides and nucleic acids. chemimpex.com It enables the formation of phosphodiester bonds, which form the backbone of DNA and RNA. Its utility extends to the synthesis of pharmaceutical compounds, including tricyclic CGRP receptor antagonists and transition-state analogs of inosine (B1671953) monophosphate.

Named Reactions: The compound is implicated in several well-established synthetic transformations. It is used to generate the Vilsmeier reagent for the formylation and glyoxylation of aromatic compounds. chemdad.com Furthermore, it has been associated with various cross-coupling reactions that are fundamental to modern organic synthesis, including the Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. mdpi.com

Table 1: Selected Organic Transformations Involving this compound

Reaction TypeRole of this compoundApplication
PhosphorylationPhosphorylating agentSynthesis of nucleotides, pharmaceuticals chemimpex.com
Vilsmeier-Haack ReactionReagent for Vilsmeier reagent generationFormylation of aromatic compounds chemdad.com
Buchwald-Hartwig CouplingReagent in C-N bond formationSynthesis of arylamines mdpi.com
Suzuki-Miyaura CouplingReagent in C-C bond formationSynthesis of biaryl compounds mdpi.com
Heck ReactionCatalyst/Reagent in C-C bond formationSynthesis of alkenes from aryl halides mdpi.com

Future investigations will likely focus on expanding the substrate scope of these reactions and elucidating the precise mechanistic pathways. Understanding the role of the dimeric structure of this compound, which allows for the transfer of two phosphoryl groups, could lead to the development of novel one-pot, multi-functionalization reactions.

Role in Novel Polymer and Material Science

The ability of this compound to introduce phosphorus into molecular structures makes it a valuable precursor in the development of new polymers and materials with enhanced properties. chemimpex.comwikipedia.org Organophosphorus compounds are widely used as flame retardants, plasticizers, and advanced coatings. nbinno.comchemimpex.com

Emerging research in this area is directed towards creating novel functional polymers and materials with tailored characteristics. The incorporation of phosphorus-containing moieties can significantly improve thermal stability, flame retardancy, and adhesion properties.

Flame Retardants and Plasticizers: this compound is a key intermediate in the synthesis of organophosphorus compounds used as flame retardants and plasticizers. nbinno.comchemimpex.com These additives are crucial for enhancing the safety and performance of plastics, textiles, and other materials. chemimpex.com

Advanced Materials: Its application extends to the creation of advanced materials such as specialized coatings and adhesives with improved durability. chemimpex.com It also serves as a precursor for laser materials and electronic components.

Polymer Synthesis: While direct use of dichlorophosphates in some polymer synthesis is decreasing due to trends favoring chlorine-free reagents, the fundamental reactions are still relevant for creating phosphorus-containing polymers. mdpi.com For example, reactions with diols can lead to the formation of polyphosphoesters. mdpi.com Polymer-supported phosphoric acids can be prepared by the phosphorylation of polymers like poly(vinyl alcohol) with reagents such as phosphoryl chloride, a close relative of this compound. researchgate.net

Table 2: Applications of this compound in Material Science

Application AreaFunction of this compoundResulting Material Properties
Flame RetardantsPrecursor to organophosphorus compoundsReduced flammability in plastics and textiles nbinno.comchemimpex.com
PlasticizersPrecursor to phosphate (B84403) estersIncreased flexibility and durability of polymers nbinno.comchemimpex.com
Advanced Coatings & AdhesivesReagent for functionalizationEnhanced durability and performance chemimpex.com
Polymer SynthesisMonomer/ReagentIncorporation of phosphorus for tailored properties mdpi.comresearchgate.net

Future work will likely involve the synthesis of novel monomers derived from this compound to produce polymers with unique architectures and functionalities. The development of biodegradable and sustainable phosphorus-containing polymers is a particularly promising avenue for research.

Green Chemistry and Sustainable Synthesis of Phosphorus Compounds (General)

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including those derived from phosphorus. acs.org The goal is to develop more environmentally benign processes that reduce waste, avoid hazardous reagents, and utilize renewable resources. ijrpc.com While traditional methods for synthesizing organophosphorus compounds often rely on reagents like phosphorus trichloride (B1173362) and its derivatives, there is a growing emphasis on creating safer and more sustainable alternatives. wikipedia.orgresearchgate.net

Future research in the context of this compound will likely explore its use in processes that align with green chemistry principles. This could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijrpc.com

Safer Solvents and Auxiliaries: Moving towards the use of greener solvents, such as bio-based solvents, ionic liquids, or even water, to replace traditional volatile organic compounds (VOCs). ijrpc.comorientjchem.org

Catalysis: Developing catalytic methods that can reduce the need for stoichiometric reagents, thereby minimizing waste. ijrpc.com The catalytic potential of this compound itself is an area for exploration.

Electrochemical Synthesis: Utilizing electrochemical methods, which use electricity instead of chemical oxidants or reductants, offers a green and efficient approach for creating phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.orgnih.gov

Although specific green synthesis protocols involving this compound are not yet widely reported, the broader trends in organophosphorus chemistry suggest a clear direction. For instance, the development of electrochemical methods for the synthesis of various organophosphorus compounds is a significant step towards more sustainable practices. beilstein-journals.orgnih.gov

Computational Design of New this compound-Mediated Reactions (General)

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new reactions and the elucidation of complex reaction mechanisms. rsc.org While specific computational studies on this compound-mediated reactions are limited, research on related compounds like phosphoryl chloride (POCl₃) provides a framework for future investigations. rsc.org

Computational studies, such as those using Density Functional Theory (DFT) and ab initio methods, can provide valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound. rsc.org

Mechanistic Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of reactions involving this compound. For example, studies on related phosphinic chlorides suggest mechanisms involving pentacoordinated phosphorus transition states. researchgate.net This knowledge can be used to optimize reaction conditions and predict product selectivity.

Rational Design of Catalysts and Reagents: By understanding the electronic properties of this compound, it may be possible to design new catalysts that can activate it for specific transformations. Computational tools can also aid in the design of novel reagents based on the this compound scaffold with tailored reactivity.

Predicting Reactivity: Computational parameters such as Topological Polar Surface Area (TPSA) and LogP can be calculated to predict the behavior of molecules, which can aid in the design of new drug candidates or materials. chemscene.com For this compound, these values have been computationally estimated, providing a starting point for further design efforts. chemscene.com

Future research will undoubtedly leverage computational chemistry to a greater extent to explore the untapped potential of this compound. The combination of computational predictions with experimental validation will accelerate the discovery of new reactions and applications for this versatile phosphorus compound.

Q & A

Q. What are the critical physical and chemical properties of diphosphoryl chloride (DPC) that influence experimental design?

DPC (Cl₄O₃P₂) is a colorless to pale yellow fuming liquid with a molecular weight of 251.76 g/mol. Key properties include a boiling point of 90°C at 12 mmHg, density of 1.82 g/mL at 25°C, and refractive index of 1.475–1.48 . Its high reactivity with water (violent hydrolysis) necessitates anhydrous conditions in reactions. The compound is miscible with organic solvents but decomposes upon prolonged storage, requiring inert atmospheres and low temperatures (-20°C) for stability .

Q. What safety protocols are essential for handling DPC in laboratory settings?

DPC poses significant hazards, including severe skin/eye corrosion (GHS05) and metal corrosion. Key precautions include:

  • Use of personal protective equipment (PPE) : chemical-resistant gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fumes.
  • Emergency measures : For skin/eye contact, rinse immediately with water for 15+ minutes; for spills, neutralize with dry inert absorbents (e.g., sand) and avoid aqueous cleanup .
  • Storage : Keep sealed under inert gas (argon/nitrogen) at -20°C to prevent degradation .

Q. How should DPC be stored to maintain stability and purity?

DPC degrades over time, particularly under moisture or oxygen exposure. Optimal storage involves:

  • Temperature : -20°C in airtight, dark glass containers.
  • Environment : Dry inert gas (e.g., nitrogen) purging before sealing.
  • Monitoring : Regular purity checks via argentometric titration (≥98% purity recommended) .

Advanced Research Questions

Q. How does DPC’s reactivity with water impact its use as a phosphorylating agent in organic synthesis?

DPC’s violent hydrolysis necessitates strictly anhydrous conditions. In phosphorylation reactions (e.g., oligonucleotide synthesis), solvents must be pre-dried (e.g., molecular sieves for THF or dichloromethane). Catalysts like triethylamine or DMAP are often added to stabilize intermediates and suppress side reactions . For moisture-sensitive substrates, reactions are performed under Schlenk-line conditions with rigorous exclusion of atmospheric moisture .

Q. What analytical methods are suitable for quantifying DPC in reaction mixtures or assessing purity?

  • Titration : Argentometric titration is standard for purity assessment (≥98% detection) .
  • Spectroscopy : ³¹P NMR can track phosphorylation efficiency, with DPC’s phosphorus signals appearing at δ ~0–10 ppm.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) separates DPC from hydrolyzed byproducts (e.g., phosphoric acids) .

Q. How can conflicting data on DPC’s stability and decomposition kinetics be resolved?

Discrepancies in reported degradation rates (e.g., variable storage conditions) require systematic studies:

  • Accelerated stability testing : Expose DPC to controlled humidity/temperature and monitor purity via titration or NMR.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under different storage regimes .
  • Comparative studies : Cross-validate results using multiple analytical methods (e.g., HPLC vs. titration) .

Q. What challenges arise in synthesizing high-purity DPC, and how are they mitigated?

Synthesis involves PCl₃ oxidation or POCl₃ condensation, but impurities (e.g., PCl₅, phosphoric acids) are common. Mitigation strategies include:

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) to isolate DPC (boiling point ~90°C).
  • Scavenging agents : Add activated molecular sieves to trap residual moisture during synthesis .
  • Quality control : Post-synthesis ³¹P NMR to confirm absence of P=O or P-Cl byproducts .

Q. What gaps exist in the toxicological and ecological data for DPC, and how can they be addressed?

Current safety data sheets lack ecotoxicity (e.g., LC50 for aquatic organisms) and chronic exposure risks . Researchers should:

  • Conduct in vitro assays : Use cell lines (e.g., HEK293) to assess acute cytotoxicity.
  • Environmental modeling : Estimate log Pow and BCF (bioaccumulation factor) using QSAR tools pending experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.